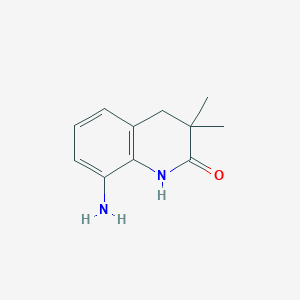

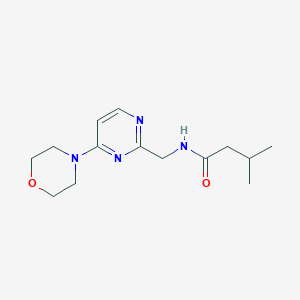

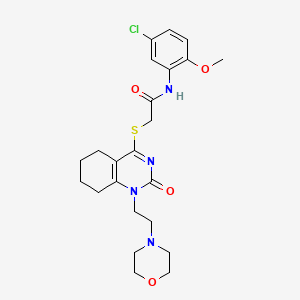

8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 8-aminoquinoline, is a heterocyclic aromatic compound with a variety of biological applications. It is known to have anti-inflammatory and anti-microbial properties, and is used in the synthesis of a variety of drugs and other compounds.

科学的研究の応用

Alzheimer's Disease Research

The 8-aminoquinoline derivatives, including compounds related to 8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, have been studied for their potential in Alzheimer's disease treatment. These compounds exhibit metal chelating properties, which are crucial for disrupting metal-induced amyloid aggregates in Alzheimer's disease. A notable study showed that such derivatives could act as efficient metal chaperones, disaggregating metal-enriched amyloid plaques and potentially reversing Alzheimer's disease phenotypes in animal models (Kenche et al., 2013).

Antiparasitic and Antimicrobial Applications

8-Aminoquinolines are known for their antiparasitic activities, particularly against malaria. Research has extended to understand the pharmacology and metabolism of these compounds to enhance their efficacy and reduce toxicity. A significant study elucidated the metabolism pathways involving cytochrome P450 enzymes, shedding light on the mechanisms behind the haemotoxicity observed with some 8-aminoquinolines and their effectiveness in treating latent malaria (Pybus et al., 2012).

Anticorrosion Applications

Beyond biomedical applications, 8-aminoquinoline derivatives have been evaluated for their potential in material science, specifically in anticorrosion. A study demonstrated the effectiveness of certain 8-hydroxyquinoline derivatives in inhibiting corrosion of carbon steel in hydrochloric acid, highlighting the broad utility of this chemical family in protecting metals from corrosion (Faydy et al., 2017).

Fluorescent Sensing

The structure of 8-aminoquinoline provides a framework for developing fluorescent sensors for metal ions, which is crucial for bioimaging and environmental monitoring. A notable investigation involved the development of a rhodamine-based sensor incorporating an 8-aminoquinoline moiety for selective detection of Fe3+ in aqueous solutions and living cells, showcasing the versatility of 8-aminoquinolines in creating sensitive and selective sensors (Huang et al., 2014).

特性

IUPAC Name |

8-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVWSLRCVABBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=CC=C2)N)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)

![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2694178.png)

![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)

![6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2694187.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2694189.png)